1-methyl-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one - 1221723-78-9

1-methyl-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one

Catalog Number: EVT-1710298
CAS Number: 1221723-78-9
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Antimicrobial Agents: Several studies have investigated the antimicrobial potential of 1-methyl-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one derivatives. [] Researchers have synthesized a series of compounds incorporating this scaffold and evaluated their activity against various bacterial and fungal strains.
  • Anticancer Agents: This pyrazolone derivative has shown promise in anticancer research. [] Researchers are investigating its potential to inhibit specific enzymes involved in cancer cell growth and proliferation.
  • Antioxidant Agents: Some derivatives of 1-methyl-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one have demonstrated antioxidant properties in vitro. []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is an orally bioavailable small molecule inhibitor selective for ERK kinase activity. It was discovered and characterized as part of an effort to develop enhanced treatments for cancers driven by the RAS/RAF/MEK/ERK signaling cascade. []

5-(3-(Aryl)-1-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-4,5-dihydropyrazole-1-carbaldehyde

  • Compound Description: This class of compounds, featuring aryl variations at the specified position, were designed and synthesized as potential anticancer agents. []

4-((1-(3-Nitrophenyl)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl)benzoic acid (NPOPPBA)

  • Compound Description: NPOPPBA is a non-peptidic inhibitor of 3CLpro, an enzyme crucial for the replication of SARS-CoV-2. It has been investigated for its potential as a COVID-19 treatment. []

5-(4-Propoxybenzylidene)-2-[3-(4-chlorophenyl)-5-[4(propan-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one

  • Compound Description: This compound was studied for its molecular structure, electronic properties, vibrational spectra, and potential as a Pim-1 kinase inhibitor for cancer treatment. []

1-(2,6-dimethylmorpholine-4-yl-methyl)-3-methyl-4-[3-ethoxy-(4-benzenesulfonyloxy)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one

  • Compound Description: This compound has been the subject of theoretical studies exploring its molecular structure, vibrational analysis, and thermodynamic properties. []

2-(3-methyl-5-oxo-4, 5-dihydro-1H-pyrazol-1-yl) quinazolin-4(3H)-one

  • Compound Description: This compound represents a class of substituted quinazoline-pyrazole derivatives investigated for their synthetic pathways and potential applications. []

2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles

  • Compound Description: These two classes of compounds were synthesized and characterized as part of an exploration of novel heterocyclic structures. Their biological activity has yet to be extensively studied. []

1-(Morpholine-4-yl-methyl)-3-benzyl-4-(4-isopropylbenzylidenamino)-4,5-dihydro-1 H -1,2,4-triazol-5-one

  • Compound Description: This compound was synthesized and characterized using spectroscopic techniques (IR, 1H-NMR, 13C-NMR) and computational methods. []

Chlorido{1-(2,3-dimethyl-5-oxido-1-phenyl-1H-pyrazol-2-ium-4-yl-κO)-2-[3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene-κO]hydrazin-1-ido-κN 1}copper(II)

  • Compound Description: This copper(II) complex incorporates a derivative of 3-methyl-1-phenyl-4-hydrazopyrazolin-5-one as a tridentate ligand. []

4-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole

  • Compound Description: This complex molecule, containing multiple heterocyclic rings, has been structurally characterized using X-ray crystallography. []
  • Compound Description: The crystal structure of this compound has been determined, revealing details about its conformation and spatial arrangement. []

(5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone monohydrate

  • Compound Description: The crystal structure of this compound, including its interactions with water molecules, has been elucidated. []
  • Compound Description: This compound has been studied using X-ray crystallography, providing insights into its conformation, intramolecular hydrogen bonding, and crystal packing. []

2-{3-(4-Chlorophenyl)-5-[4-(Propan-2-yl) Phenyl]-4, 5-Dihydro-1H-Pyrazol-1-yl}-1, 3-Thiazol-4(5H)-One

  • Compound Description: This compound has undergone FTIR, FT-Raman, and DFT computational studies to understand its vibrational contour and ground-state molecular structure. []

5-Fluoro-1-Methyl-Pyrazol-4-yl-Substituted Nitronyl Nitroxide Radical

  • Compound Description: This radical molecule acts as a ligand in the synthesis of heterospin complexes with transition metal ions, creating systems with interesting magnetic properties. []

2-Chloro-3-[3-(6-Methyl-1H-Benzimidazol-2-Yl)-4, 5-Dihydro-1H-Pyrazol-5-Yl] Quinolines

  • Compound Description: This series of compounds has been evaluated for its antimicrobial activity against various bacterial and fungal strains. []

3-(5-(substituted-phenyl)-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one

  • Compound Description: This series of pyrazoline-based coumarin derivatives has been synthesized and evaluated for their antimicrobial activity. []

3-Amino-1-phenyl-4- [2-(4-phenyl-1,3-thiazol-2-yl) hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazol-5-ones

  • Compound Description: This series of Schiff base derivatives has been investigated for antimicrobial and antitubercular activity. []
  • Compound Description: This scaffold served as a basis for the design and synthesis of a series of novel derivatives evaluated for their inhibitory activity against α-glucosidase and α-amylase, enzymes relevant to diabetes management. []

3-(5-Aryl-4,5-Dihydro-1H-Pyrazol-3-yl)-4-Hydroxy-2H-Chromene-2-One

  • Compound Description: This class of compounds, containing variations in the aryl substituent, has been investigated for its antibacterial and antioxidant properties. []

5-[(5-Trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl)-1-propan-1-one-3-yl]-2-methyl-7-trifluoromethylpyrazolo[1,5-a]pyrimidines

  • Compound Description: This series of biheterocyclic compounds features a unique arrangement of pyrazole and pyrimidine rings connected by a propionyl spacer. []

3-(3-Aryl-4,5-dihydro-1H-pyrazol-5-yl)-2-(trifluoromethyl)-1,8-naphthyridines

  • Compound Description: This class of compounds, synthesized from a multi-step procedure starting with a trifluoromethyl-substituted naphthyridine carboxylate, has shown potential as antimicrobial agents. []

1-Amino-4-Methyl-4-(4-methyl-5-phenyl-1H-pyrazol-3-ylamino)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one

  • Compound Description: This compound was formed unexpectedly during a rearrangement reaction and its structure was confirmed via X-ray analysis of its benzylidene derivative. []

3-(2-(5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-2H-chromen-2-one

  • Compound Description: The crystal structure of this compound has been determined, revealing details about its conformation and bond lengths and angles. []

2-(5-phenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

  • Compound Description: The crystal structure of this compound has been determined, providing information about its conformation and intermolecular interactions. []

1-[3-(2-Methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-propane-1-one

  • Compound Description: This compound has been synthesized and characterized using spectroscopic techniques. []

Ethyl (1-methyl-3-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate

  • Compound Description: The crystal structure of this compound has been determined. []

3-{2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]thiazol-4-yl}-3,8a-dihydro-2H-chromen-2-one

  • Compound Description: The crystal structure of this compound has been determined and reveals several intermolecular interactions, including C—H...F, C—H...Cl, C—H...O, and π–π stacking interactions. []

1-(5-(4-chlorophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one

  • Compound Description: The crystal structure of this compound has been determined. []

1-Methyl-3-benzyl-4-(3-ethoxy-4-methoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one

  • Compound Description: This compound has been studied through both theoretical and experimental spectroscopy, with good agreement observed between the calculated and experimental data. []

[3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)phényl]-(5-hydroxy-1-methyl-1h-pyrazol-4-yl)méthanone (Topramezone)

  • Compound Description: This compound, known as Topramezone, is a herbicide. This entry specifically focuses on its various crystalline forms and their production methods. []
  • Compound Description: This compound and its derivatives were synthesized and screened for analgesic, antibacterial, and antifungal activities. []

4-(3-(4-Bromophenyl))- 5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) Benzenesulfonamide (Compound B8)

  • Compound Description: Compound B8 is a pyrazoline derivative that has been investigated for its toxicological effects on rainbow trout. []

4-(3-(2-Chlorophenyl)-5-(2-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-yl) Benzenesulfonamide (EMP-1)

  • Compound Description: EMP-1 is a pyrazoline derivative synthesized and investigated for its potential as an anti-breast cancer agent through molecular docking and dynamic studies. []

2-[5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole

  • Compound Description: The crystal structure of this compound, including its bond lengths and angles, has been determined. []

1-(Morpholin-4-yl-methyl)-3-alkyl(aryl)-4-[3-ethoxy-4-(2-furylcarbonyloxy)-benzylidenamino]-4,5-dihydro-1 H -1,2,4-triazol-5-ones

  • Compound Description: This series of novel compounds have been synthesized and characterized using IR, 1H-NMR, and 13C-NMR spectroscopic data. []

1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-2-phenyl-1H-pyrazol-3(2H)-one

  • Compound Description: The crystal structure of this compound, including the presence of a thienyl-ring flip disorder, has been analyzed. []

4-(benzofuran-2-yl)-2-(3-(aryl/heteryl)-5-(aryl/heteryl)-4,5-dihydro-1H-pyrazol-1yl)thiazole

  • Compound Description: This series of compounds, synthesized via a one-pot multicomponent reaction, incorporates both aryl and heterocyclic substituents. []

Bis-(3-aryl-5trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl)methanones

  • Compound Description: This class of compounds represents a novel series of bis-pyrazole derivatives prepared from β-alkoxyvinyl trifluoromethyl ketones. []

1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one

  • Compound Description: The crystal structure of this compound, including its intermolecular hydrogen bonding patterns, has been elucidated. []

4‐[5‐aryl‐3‐(thiophen‐2‐yl)‐4,5‐dihydro‐1H‐pyrazol‐1‐yl] benzenesulfonamides

  • Compound Description: This series of compounds has been designed, synthesized, and evaluated for their inhibitory effects against acetylcholinesterase (AChE), human carbonic anhydrase I (hCA I), and human carbonic anhydrase II (hCA II). []

2-(5-(4-fluorophenyl)-3-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)thiazole

  • Compound Description: The crystal structure of this compound has been determined. []
  • Compound Description: These novel compounds were synthesized and evaluated for their antioxidant and antimicrobial properties. []

4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

  • Compound Description: The crystal structure of this compound, including its bond lengths and angles, has been reported. []

1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

  • Compound Description: This compound, synthesized through a cyclization reaction, has been structurally characterized and evaluated for potential interactions with Cytochrome P450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis. []

1-(5-(anthracen-9-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

  • Compound Description: The crystal structure of this compound has been determined. []

1-[(5-Hydroxy-5-trifluoromethyl-3-substituted-4,5-dihydro-1H-pyrazol-1-yl)-3-(5-trifluoromethyl-1H-pyrazol-3-yl)propan-1-ones

  • Compound Description: This series of compounds, synthesized from levulinic acid, represents a novel class of propionyl-spaced bisheterocyclic compounds. []

Properties

CAS Number

1221723-78-9

Product Name

1-methyl-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-5-one

IUPAC Name

2-methyl-5-pyridin-4-yl-4H-pyrazol-3-one

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

InChI

InChI=1S/C9H9N3O/c1-12-9(13)6-8(11-12)7-2-4-10-5-3-7/h2-5H,6H2,1H3

InChI Key

PRQFZTRTGUWWJH-UHFFFAOYSA-N

SMILES

CN1C(=O)CC(=N1)C2=CC=NC=C2

Canonical SMILES

CN1C(=O)CC(=N1)C2=CC=NC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.